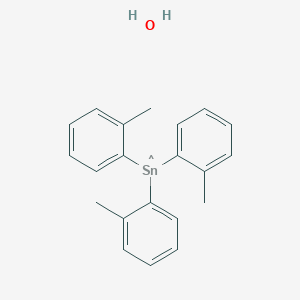
Triethoxy(hex-1-EN-2-YL)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethoxy(hex-1-EN-2-YL)silane: is an organosilicon compound with the molecular formula C12H26O3Si. It is a colorless liquid that is primarily used in hydrosilylation reactions, where it serves as a precursor to various functionalized silanes. The compound is valued for its ability to form strong bonds with silica surfaces, making it useful in a variety of industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Triethoxy(hex-1-EN-2-YL)silane typically involves the hydrosilylation of hex-1-ene with triethoxysilane. This reaction is catalyzed by precious metals such as platinum or rhodium. The general reaction conditions include:
Catalyst: Platinum or rhodium complexes
Solvent: Toluene or other non-polar solvents
Temperature: 50-100°C
Pressure: Atmospheric or slightly elevated
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also minimizes human error and increases safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrosilylation: The primary reaction involving Triethoxy(hex-1-EN-2-YL)silane is hydrosilylation, where it adds across double bonds in alkenes to form organosilicon compounds.
Reduction: It can act as a reducing agent in the presence of catalysts like cobalt(II) chloride, reducing carbonyl compounds to alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Catalysts: Platinum, rhodium, cobalt(II) chloride
Solvents: Toluene, hexane, dichloromethane
Temperature: 25-100°C
Major Products:
Organosilicon Compounds: Formed through hydrosilylation
Alcohols: Formed through reduction of carbonyl compounds
Functionalized Silanes: Formed through substitution reactions
Applications De Recherche Scientifique
Chemistry: Triethoxy(hex-1-EN-2-YL)silane is used in the synthesis of various organosilicon compounds, which are important in materials science and catalysis. It is also used in the preparation of silane coupling agents, which improve the adhesion between organic and inorganic materials.
Biology: In biological research, this compound is used to modify surfaces of glass and silicon-based materials to enhance biocompatibility and cell adhesion. This is particularly useful in the development of biosensors and medical implants.
Medicine: The compound is explored for its potential in drug delivery systems, where its ability to form stable bonds with silica can be leveraged to create targeted delivery vehicles.
Industry: In industrial applications, this compound is used in the production of coatings, adhesives, and sealants. Its ability to improve the mechanical properties and durability of these materials makes it highly valuable.
Mécanisme D'action
The primary mechanism by which Triethoxy(hex-1-EN-2-YL)silane exerts its effects is through the formation of strong covalent bonds with silica surfaces. This is achieved through the hydrolysis of the ethoxy groups, followed by condensation to form siloxane bonds. The molecular targets include hydroxyl groups on silica surfaces, which react with the silane to form stable siloxane linkages.
Comparaison Avec Des Composés Similaires
Triethoxysilane: Similar in structure but lacks the hex-1-en-2-yl group, making it less reactive in hydrosilylation reactions.
Trimethoxysilane: Contains methoxy groups instead of ethoxy groups, leading to different hydrolysis and condensation behaviors.
Vinyltriethoxysilane: Contains a vinyl group, making it more reactive in polymerization reactions.
Uniqueness: Triethoxy(hex-1-EN-2-YL)silane is unique due to its hex-1-en-2-yl group, which provides additional reactivity and versatility in chemical reactions. This makes it particularly useful in applications requiring strong adhesion and functionalization of surfaces.
Propriétés
Numéro CAS |
59549-88-1 |
|---|---|
Formule moléculaire |
C12H26O3Si |
Poids moléculaire |
246.42 g/mol |
Nom IUPAC |
triethoxy(hex-1-en-2-yl)silane |
InChI |
InChI=1S/C12H26O3Si/c1-6-10-11-12(5)16(13-7-2,14-8-3)15-9-4/h5-11H2,1-4H3 |
Clé InChI |
BLULJPLRZLIFAG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C)[Si](OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14615169.png)

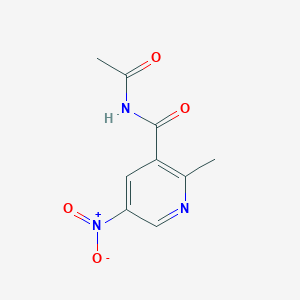
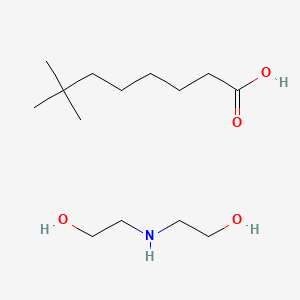
![4-[(Butylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14615186.png)


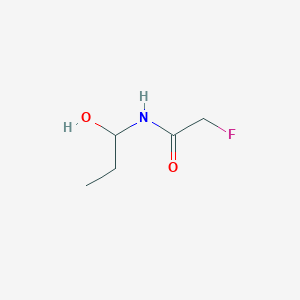
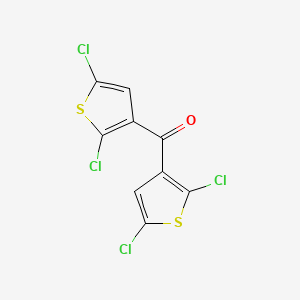
![2-[(Diethylamino)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14615202.png)

![3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14615251.png)
![1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14615257.png)
